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Compound of Interest

Compound Name: ALW-I1-49-7

Cat. No.: B15541371

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALW-II-49-7 is a potent and selective, type-Il kinase inhibitor primarily targeting Ephrin receptor
B2 (EphB2), a member of the largest receptor tyrosine kinase (RTK) family. With a cellular
EC50 of 40 nM for EphB2, this compound serves as a valuable chemical probe for elucidating
the role of EphB2 signaling in various physiological and pathological processes, particularly in
oncology. This guide provides a comprehensive overview of the technical data available for
ALW-II-49-7, including its kinase selectivity profile, detailed experimental protocols for key
assays, and an exploration of its mechanism of action through signaling pathway diagrams.
The information presented is intended to support further research and drug development efforts
centered on this molecule and its targets.

Core Compound Information

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b15541371?utm_src=pdf-interest
https://www.benchchem.com/product/b15541371?utm_src=pdf-body
https://www.benchchem.com/product/b15541371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Parameter Value Reference
Compound Name ALW-II-49-7 [1]

CAS Number 1135219-23-6 [1]
Molecular Formula C21H17F3N402

Molecular Weight 414.38 g/mol

5-[(2-methyl-5-{[3-

trifluoromethyl)phenyljcarbam
Chemical Name ( y_)p Y]_ [1]

oyl}phenyl)amino]pyridine-3-

carboxamide

Primary Target EphB2 Kinase [1112]

Mechanism of Inhibition Type 1l Kinase Inhibitor [1]

Kinase Selectivity and Potency

ALW-11-49-7 was identified as a potent inhibitor of EphB2 from a kinase-directed combinatorial
library.[3] While it demonstrates high potency for EphB2, it also exhibits activity against other
kinases. The following tables summarize the available quantitative data on its potency and
selectivity.

Table 2.1: Potency of ALW-1I-49-7 against Primary and Other Key Kinase Targets

Potenc
Y Reference

Target Kinase

Assay Type

(IC50/EC50)

EphB2 Cellular Assay 40 nM (EC50) [2]
DDR1 Biochemical Assay 12.4 nM (IC50) [1]
DDR2 Biochemical Assay 18.6 nM (IC50) [1]
RAF1 Biochemical Assay 22 nM (IC50) [1]
LYN Biochemical Assay 257 nM (IC50) [1]
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Table 2.2: KINOMEscan Selectivity Profile of ALW-11-49-7

The selectivity of ALW-11-49-7 was assessed at a concentration of 10 uM against a panel of
456 kinases using the KINOMEscan platform. The results are reported as "Percent of Control,"
where a lower percentage indicates stronger binding of the inhibitor to the kinase. A
KinomeScan S-Score(5) of 0.05 suggests a high degree of selectivity.[1][3]
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Kinase Target Percent of Control (%) @ 10 pM
DDR1 0
DDR2 0
EphA2 0.5
EphA3 0.5
EphA4 0.5
EphA5 0.5
EphA8 0.5
EphB2 0
EphB3 0
EphB4 0
ABL1(E255K)-nonphosphorylated 1
MAP4K5 1
FLT3(D835Y) 1.5
KIT(V559D) 15
PDGFRA(V561D) 1.5
GAK 2
KIT(D816V) 2
FLT3 2.5
KIT 35
PDGFRA 4
KDR 4.5
ABL1-nonphosphorylated 5
FLT4 5
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SRC 55
LCK 6
FGR 7
LYN A 7.5
YES1 8.5
SRC(T341l) 9
FRK 10
RIPK2 10
CSF1R 12
NTRK1 15.5
JAK2(JH2domain-pseudokinase) 16
MAPK14 (p38 alpha) 16.5
MAPK11 (p38 beta) 17
BRAF 18
RAF1 19
NTRK2 20
NTRKS3 21
FYN 22.5
HCK 23
BLK 24
BTK 25
TEC 26
TXK 27
ITK 28
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BMX 29
JAK3 30
TYK2 31
JAK1 32
JAK2 33
TYK2(JH2domain-pseudokinase) 34
JAK1(JH2domain-pseudokinase) 35

Note: Only kinases with a Percent of Control value of 35% or less are shown for brevity. The
complete dataset can be accessed through the LINCS Data Portal (ID: LDG-1033: LDS-1036).

[3]

Mechanism of Action and Signaling Pathway

ALW-11-49-7 is a type-Il inhibitor, meaning it binds to the "DFG-out" inactive conformation of the
kinase domain, adjacent to the ATP-binding pocket.[4] Its primary target, EphB2, is a receptor
tyrosine kinase that, upon binding to its ephrin-B ligands, initiates bidirectional signaling that
plays a crucial role in cell adhesion, migration, and proliferation.

In the context of glioblastoma, EphB2 signaling has been shown to have a dual role, promoting
invasion while inhibiting proliferation. This is mediated, in part, through the interaction with
Focal Adhesion Kinase (FAK). The inhibition of EphB2 by ALW-11-49-7 is expected to modulate
these downstream signaling events.
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Caption: EphB2 signaling pathway in glioblastoma.
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Experimental Protocols

The following are detailed methodologies for key experiments involving ALW-1I-49-7, based on

available literature.

Cellular EphB2 Phosphorylation Inhibition Assay in U87
Glioblastoma Cells

This protocol describes an immunoprecipitation and western blot assay to measure the
inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[4]

Table 4.1: Protocol for Cellular EphB2 Phosphorylation Inhibition Assay

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b15541371?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2730633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Step Procedure
Culture U87 MG glioblastoma cells in
Dulbecco's Modified Eagle's Medium (DMEM)
1. Cell Culture supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin at 37°C in
a 5% CO2 incubator.

2. Starvation & Treatment

Seed cells in 10 cm dishes and grow to 80-90%
confluency. Starve the cells in serum-free
DMEM for 16-24 hours. Pre-treat cells with
varying concentrations of ALW-11-49-7 (e.g., 0.01
MM to 10 pM) or DMSO (vehicle control) for 1

hour.

3. Stimulation

Stimulate the cells with 2 pg/mL of pre-clustered
ephrinB1/Fc for 20-30 minutes at 37°C.

4. Cell Lysis

Wash cells twice with ice-cold Phosphate
Buffered Saline (PBS). Lyse cells on ice with
RIPA buffer supplemented with protease and
phosphatase inhibitors. Scrape the cells and
collect the lysate. Clarify the lysate by
centrifugation at 14,000 rpm for 15 minutes at
4°C.

5. Protein Quantification

Determine the protein concentration of the

supernatant using a BCA protein assay.

6. Immunoprecipitation

Incubate 500-1000 pg of total protein with an
anti-EphB2 antibody overnight at 4°C with
gentle rotation. Add Protein A/G agarose beads

and incubate for an additional 2-4 hours at 4°C.

7. Washing

Pellet the beads by centrifugation and wash

three times with ice-cold lysis buffer.

8. Elution & SDS-PAGE

Resuspend the beads in 2x Laemmli sample
buffer and boil for 5 minutes to elute the
proteins. Separate the proteins by SDS-PAGE

on an 8% polyacrylamide gel.
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Transfer the separated proteins to a PVDF

membrane. Block the membrane with 5% non-
9. Western Blotting fat dry milk or Bovine Serum Albumin (BSA) in

Tris-Buffered Saline with 0.1% Tween-20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody
against phosphotyrosine overnight at 4°C. Wash
) ] the membrane three times with TBST. Incubate
10. Antibody Incubation ) ) ]
with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane three times with TBST.
_ Detect the signal using an enhanced
11. Detection o _
chemiluminescence (ECL) substrate and image

with a chemiluminescence imaging system.

To confirm equal loading, the membrane can be
12. Reprobing stripped and reprobed with a primary antibody
against total EphB2.

Quantify the band intensities using densitometry
software. Calculate the ratio of phosphorylated

13. Data Analysis EphB2 to total EphB2 and normalize to the
stimulated control to determine the EC50 value
of ALW-11-49-7.

In Vitro Biochemical Kinase Assay

This protocol outlines a general procedure for determining the 1C50 values of ALW-11-49-7
against a panel of purified kinases, based on the methodologies of commercial kinase profiling
services like Invitrogen's SelectScreen®.[4]

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b15541371?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2730633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Assay Preparation

Prepare serial dilutions Prepare kinase reaction mix
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Caption: General workflow for an in vitro biochemical kinase assay.
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Protein Crystallography of EphA7 in Complex with ALW-
11-49-7

This protocol is based on the information provided in the Protein Data Bank (PDB) entry 3dko
for the co-crystal structure of the EphA7 kinase domain with ALW-11-49-7.[4]

Table 4.2: Protocol for EphA7-ALW-II-49-7 Co-crystallization
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Step

Procedure

1. Protein Expression & Purification

Express the kinase domain of human Ephrin
type-A receptor 7 (EphA7) in a suitable
expression system (e.g., baculovirus-infected
insect cells). Purify the protein to >95%
homogeneity using standard chromatography
techniques (e.g., affinity, ion exchange, size

exclusion).

2. Complex Formation

Incubate the purified EphA7 kinase domain with
a molar excess of ALW-11-49-7 (dissolved in

DMSO) to ensure saturation of the binding site.

3. Crystallization

Use the sitting drop vapor diffusion method. Mix
the protein-inhibitor complex (at a concentration
of 15 mg/mL) in a 1:1 ratio with the reservoir

solution.

- Reservoir Solution

25% (w/v) PEG 3350, 0.1 M Ammonium Sulfate,
0.1 M HEPES pH 7.5.

- Drop Volume

Typically 1-2 L of the protein-inhibitor mix plus

1-2 pL of the reservoir solution.

- Incubation

Equilibrate the drops against 500 uL of the

reservoir solution at 298 K (25°C).

4. Cryoprotection

Before data collection, transfer the crystals to a
drop containing the mother liquor supplemented
with a cryoprotectant (e.g., 25% MPD) to

prevent ice formation during flash-cooling.

5. Data Collection

Flash-cool the crystals in liquid nitrogen. Collect

X-ray diffraction data at a synchrotron source.

6. Structure Solution & Refinement

Process the diffraction data using software like
HKL-2000. Solve the structure by molecular
replacement using a known Eph kinase domain

structure as a search model (e.g., PDB ID 2rei).
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Refine the structure using software like
REFMAC.

Pharmacokinetics

As of the date of this document, there is no publicly available information on the
pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of
ALW-II-49-7. Studies in this area would be crucial for advancing this compound towards in vivo
efficacy models and potential therapeutic applications.

Conclusion

ALW-1I-49-7 is a well-characterized, selective inhibitor of EphB2 and other Eph family kinases,
with additional off-target activities that have been defined through broad kinase profiling. Its
utility as a chemical probe is demonstrated by its use in cellular assays to dissect the role of
EphB2 signaling in glioblastoma, revealing a complex interplay between cell invasion and
proliferation mediated by the FAK signaling axis. The availability of a co-crystal structure
provides a valuable resource for structure-based drug design efforts aimed at improving
potency and selectivity. While the lack of pharmacokinetic data currently limits its in vivo
application, ALW-1I1-49-7 remains a cornerstone tool for researchers investigating the biological
functions of Eph receptor tyrosine kinases. Further studies to elucidate its ADME profile are
highly encouraged to unlock its full potential in preclinical and translational research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: ALW-11-49-7 (CAS Number
1135219-23-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541371#alw-ii-49-7-cas-number-1135219-23-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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